molecular formula C9H7BrClF B1302585 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene CAS No. 842140-30-1

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene

Cat. No.: B1302585
CAS No.: 842140-30-1
M. Wt: 249.51 g/mol
InChI Key: COBWEXHPBWYOAF-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzene and allyl bromide.

    Bromination: The first step involves the bromination of allyl bromide to introduce the bromine atom at the desired position on the propene chain.

    Coupling Reaction: The brominated allyl compound is then subjected to a coupling reaction with 4-chloro-3-fluorobenzene in the presence of a suitable catalyst, such as palladium, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in non-polar solvents.

Major Products Formed

    Substitution: Formation of substituted alkenes or alcohols.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid

Uniqueness

2-Bromo-3-(4-chloro-3-fluorophenyl)-1-propene is unique due to the specific arrangement of halogen atoms and the propene chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBWEXHPBWYOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373610
Record name 4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-30-1
Record name 4-(2-Bromo-2-propen-1-yl)-1-chloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-bromoprop-2-enyl)-1-chloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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